1,1-Difluoro-2-methylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2-methylcyclopentane is an organic compound with the molecular formula C6H10F2 It is a cycloalkane derivative where two fluorine atoms are attached to the same carbon atom, and a methyl group is attached to the adjacent carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2-methylcyclopentane can be synthesized through several methods. One common approach involves the fluorination of 2-methylcyclopentane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. The process would require precise control of temperature, pressure, and reaction time to achieve high yields and purity. Catalysts and solvents may also be employed to optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-methylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different fluorinated cyclopentane derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of partially or fully reduced fluorinated cyclopentane derivatives.
Substitution: Formation of substituted cyclopentane derivatives with various functional groups.
Scientific Research Applications
1,1-Difluoro-2-methylcyclopentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-difluoro-2-methylcyclopentane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,1-Difluoro-2-methylcyclopentane can be compared with other fluorinated cycloalkanes, such as:
1,1-Difluorocyclopentane: Lacks the methyl group, leading to different chemical and physical properties.
1,1-Difluoro-3-methylcyclopentane: The position of the methyl group affects the compound’s reactivity and interactions.
1,1-Difluoro-2,2-dimethylcyclopentane: The presence of an additional methyl group further alters the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical characteristics, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C6H10F2 |
---|---|
Molecular Weight |
120.14 g/mol |
IUPAC Name |
1,1-difluoro-2-methylcyclopentane |
InChI |
InChI=1S/C6H10F2/c1-5-3-2-4-6(5,7)8/h5H,2-4H2,1H3 |
InChI Key |
UXYVCHAUXKGFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.